molecular formula C14H12N2O2 B1530903 4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone CAS No. 5466-23-9

4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone

Cat. No.: B1530903
CAS No.: 5466-23-9
M. Wt: 240.26 g/mol
InChI Key: UKWBKIBZVTUBQP-UHFFFAOYSA-N
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Description

“4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone” is a chemical compound with the CAS Number: 5466-23-9 and a molecular weight of 240.26 . The IUPAC name for this compound is 4-hydroxybenzaldehyde [(E)-(4-hydroxyphenyl)methylidene]hydrazone .


Synthesis Analysis

The synthesis of 4-Hydroxybenzaldehyde, a precursor to the compound , is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H12N2O2 . The InChI code for this compound is 1S/C14H12N2O2/c17-13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(18)8-4-12/h1-10,17-18H/b15-9+,16-10+ .


Chemical Reactions Analysis

4-Hydroxybenzaldehyde, a precursor to “this compound”, is known to react with hydrogen peroxide in base to form hydroquinone in the Dakin oxidation .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 240.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Crystallography and Structural Analysis

A study highlighted the crystal structure of a hydrazone compound prepared from 4-hydroxybenzaldehyde and 2-methylbenzohydrazide. The analysis revealed a dihedral angle between the two benzene rings and a three-dimensional framework formed by intermolecular hydrogen bonds, showcasing its structural complexity (Chunbao Tang, 2010).

Polymorphism and Nonlinear Optical Activity

Research on the polymorphism of 4-hydroxybenzaldehyde hydrazone derivatives pointed towards their ability to form stable acentric supramolecular associates. This property is critical for designing noncentrosymmetric crystal structures necessary for nonlinear optical activity, indicating the compound's relevance in optical materials science (L. Kuleshova et al., 2003).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes with hydrazone derivatives, including copper (Cu) and zinc (Zn) complexes, have been explored. These complexes were analyzed through infrared and ultraviolet-visible spectra, suggesting their potential applications in coordination chemistry and materials science (T. Jun, 2010).

Nonlinear Optical Properties

A study on the nonlinear optical properties of hydrazones synthesized from 4-hydroxybenzaldehyde derivatives revealed their potential as candidates for optical device applications, such as optical limiters and optical switches. The investigation into their third-order nonlinear optical properties suggests their suitability for advanced optical materials and technologies (K. Naseema et al., 2010).

Selective Oxidation of C-H Bond

Research into the selective oxidation of substituted hydroxybenzaldehydes explored the synthesis of valuable intermediates like 4-hydroxy-3,5-dimethylbenzaldehyde (HDB), highlighting the compound's significance in pharmaceutical and perfume industries. This study showcases the application of catalytic systems in producing aromatic aldehyde functional groups efficiently (C. Boldron et al., 2005).

Safety and Hazards

The compound is labeled as an irritant according to the available safety information . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

4-[[(4-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(18)8-4-12/h1-10,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWBKIBZVTUBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-23-9
Record name 4-Hydroxybenzaldehyde 2-[(4-hydroxyphenyl)methylene]hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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